molecular formula C₂₀H₁₆O₈ B027442 Carminomycinone CAS No. 52744-22-6

Carminomycinone

Cat. No. B027442
CAS RN: 52744-22-6
M. Wt: 384.3 g/mol
InChI Key: XYDJGVROLWFENK-YBTHPKLGSA-N
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Description

Synthesis Analysis

The synthesis of carminomycinone and its derivatives has been extensively studied. Researchers have explored chemical modifications of carminomycinone-aglycone, focusing on the functionalization of the methyl group at the C-14 position. This involves introducing a bromine atom and performing exchange reactions, leading to the creation of several derivatives, such as 14-bromcarminomycinone, 14-acetoxycarminomycinone, and 14-oxycarminomycinone. These compounds serve as starting materials for further chemical and biosynthetic preparations of semi-synthetic carminomycin series (Olsuf'eva En & Povarov Ls, 1977).

Molecular Structure Analysis

The structural analysis of carminomycinone derivatives has been supported by analytical and spectral data, confirming their configurations through transformations and reactions. For instance, 14-oxycarminomycinone has a molecular weight of 400 c. u. and can form a hexa-acetyl derivative under specific conditions. These findings highlight the molecular complexity and versatility of carminomycinone derivatives for further scientific exploration (Olsuf'eva En & Povarov Ls, 1977).

Chemical Reactions and Properties

Carminomycinone undergoes selective bromination and exchange reactions, leading to various derivatives. These reactions are indicative of the compound's reactive nature and potential for diverse chemical modifications. The ability to hydrolyze to oxycarminomycinone and form hexa-acetyl derivatives underscores its chemical reactivity and potential utility in synthesizing new compounds (Olsuf'eva En & Povarov Ls, 1977).

Physical Properties Analysis

While specific physical properties such as melting points, solubility, and crystalline structure of carminomycinone derivatives are not detailed in the available literature, the synthesis and modification processes suggest that these properties can be significantly altered through chemical reactions. These alterations have implications for the compound's solubility, stability, and overall physical behavior, which are crucial for its potential applications in chemical synthesis and pharmaceutical research.

Chemical Properties Analysis

The chemical properties of carminomycinone, including its reactivity towards bromination and hydrolysis, demonstrate its potential as a versatile intermediate for the synthesis of various derivatives. Its ability to undergo functionalization and form stable derivatives underlines the compound's significance in medicinal chemistry and drug development processes, excluding its use and dosages.

Scientific Research Applications

  • Cancer Treatment

    Carminomycin is a potent inhibitor of human granulocyte-macrophage colony-forming units, showing potential for partial responses in certain cancers (Comis et al., 1982). Additionally, it has been identified as an effective antitumor antibiotic for various cancers, with lower cardiotoxicity compared to other drugs like rubomycin and adriamycin (Gorbunova, 1992).

  • Enhancing DNA Stability

    Carminomycinone-derived chromophore-linked triplex-forming oligonucleotides (TFOs) significantly enhance the stability of triple helix DNA structures, showing promise in targeting HIV's polypurine tract (Capobianco et al., 2001).

  • Chemical Synthesis and Biosynthesis

    Carminomycinone derivatives can be prepared with high yields and serve as starting materials for the chemical synthesis and biosynthesis of semi-synthetic carminomycin preparations, enhancing the production of antitumor anthracyclines (Olsuf'eva & Povarov, 1977); (Cameron et al., 1991).

  • New Drug Development

    2'-deoxy-L-fucopyranosylcarminomycinone shows potential as a more active drug than carminomycin at higher dosages, suggesting its potential as a new anti-inflammatory agent (El Khadem & Swartz, 1981).

  • Antitumor Activity

    Carminomycin complex components I, II, and III show similar antitumor activity, with component I demonstrating broader therapeutic ranges and more activity against lung bronchogenic cancer (Shorin et al., 1977).

Safety And Hazards

The safety data sheets for carminomycinone provide information about its potential hazards . It’s important to handle this compound with care and follow safety guidelines.

Future Directions

While specific future directions for carminomycinone were not found in the search results, the field of oncology is continually evolving with new therapeutic strategies being explored . The use of carminomycinone in these strategies could be a potential area of future research.

properties

IUPAC Name

(7S,9S)-9-acetyl-4,6,7,9,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O8/c1-7(21)20(28)5-9-13(11(23)6-20)19(27)15-14(17(9)25)16(24)8-3-2-4-10(22)12(8)18(15)26/h2-4,11,22-23,25,27-28H,5-6H2,1H3/t11-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDJGVROLWFENK-YBTHPKLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90967193
Record name 8-Acetyl-1,6,8,10,11-pentahydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90967193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carminomycinone

CAS RN

52744-22-6
Record name Carminomycinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052744226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Acetyl-1,6,8,10,11-pentahydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90967193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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